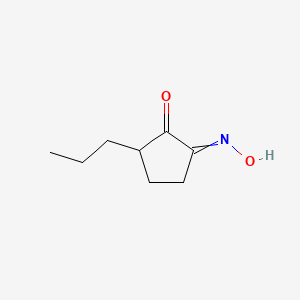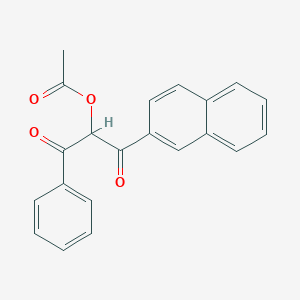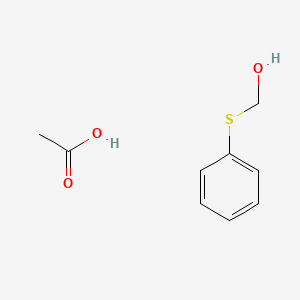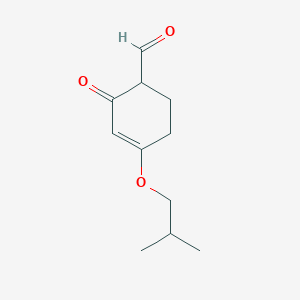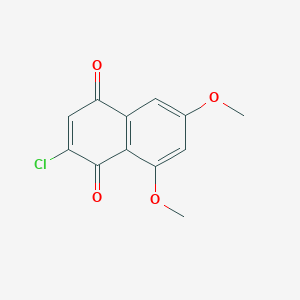
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a tert-butoxy group, diethylamino group, and a conjugated diene system, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diene system: The initial step involves the preparation of a suitable diene precursor through a series of reactions such as aldol condensation or Wittig reaction.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Formation of the amide bond: The final step involves the coupling of the diene precursor with N,N-diethylamine under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienoate
- 9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamine
Uniqueness
9-tert-Butoxy-N,N-diethyl-3,7-dimethylnona-2,4-dienamide is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
59119-73-2 |
|---|---|
Formule moléculaire |
C19H35NO2 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
N,N-diethyl-3,7-dimethyl-9-[(2-methylpropan-2-yl)oxy]nona-2,4-dienamide |
InChI |
InChI=1S/C19H35NO2/c1-8-20(9-2)18(21)15-17(4)12-10-11-16(3)13-14-22-19(5,6)7/h10,12,15-16H,8-9,11,13-14H2,1-7H3 |
Clé InChI |
AFVBDDHUKUDERL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C=C(C)C=CCC(C)CCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


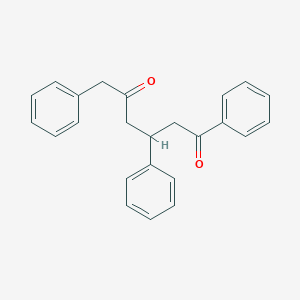

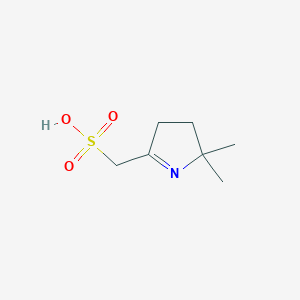
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
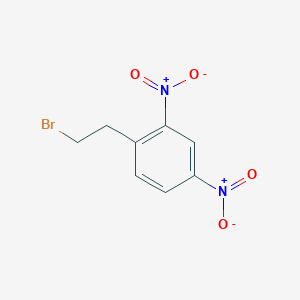
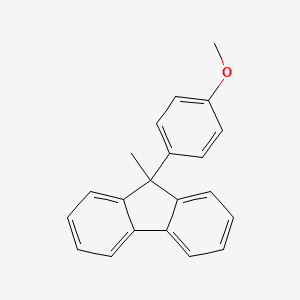

![1-(1,4-Diphenyl-3,11a-dihydro-7H-pyridazino[4,5-d]azonin-7-yl)ethan-1-one](/img/structure/B14617989.png)
